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molecular formula C10H12F3NO B8352902 2-(2-Methoxy-4-(trifluoromethyl)phenyl)ethanamine

2-(2-Methoxy-4-(trifluoromethyl)phenyl)ethanamine

Cat. No. B8352902
M. Wt: 219.20 g/mol
InChI Key: NVQMGFPZIKSOPR-UHFFFAOYSA-N
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Patent
US09096567B2

Procedure details

A portion of lithium borohydride (0.458 g, 21.0 mmol) was diluted with THF (30 mL) followed by the dropwise addition of chlorotrimethylsilane (5.34 ml, 42.1 mmol). After stirring for 15 minutes, argon was bubbled through the reaction mixture for 2 minutes to eliminate trimethylsilane present in the reaction. (E)-2-methoxy-1-(2-nitrovinyl)-4-(trifluoromethyl)benzene (1.3 g, 5.26 mmol) was added portionwise (gas evolution occurred). The reaction was heated to reflux for 2 hours, cooled to 0° C. and carefully quenched with methanol (8 mL). The reaction mixture was concentrated, diluted with dichloromethane and 20% aqueous KOH. The layers were separated and the organic layer was dried over sodium sulfate, filtered and concentrated to yield 2-(2-methoxy-4-(trifluoromethyl)phenyl)ethanamine (1.1 g, 5.02 mmol, 95.4% yield).
Quantity
0.458 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].Cl[Si](C)(C)C.[CH3:8][O:9][C:10]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:11]=1/[CH:20]=[CH:21]/[N+:22]([O-])=O>C1COCC1>[CH3:8][O:9][C:10]1[CH:15]=[C:14]([C:16]([F:17])([F:19])[F:18])[CH:13]=[CH:12][C:11]=1[CH2:20][CH2:21][NH2:22] |f:0.1|

Inputs

Step One
Name
Quantity
0.458 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.34 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C(F)(F)F)\C=C\[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
argon was bubbled through the reaction mixture for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
in the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
carefully quenched with methanol (8 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with dichloromethane and 20% aqueous KOH
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C(F)(F)F)CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.02 mmol
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 95.4%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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